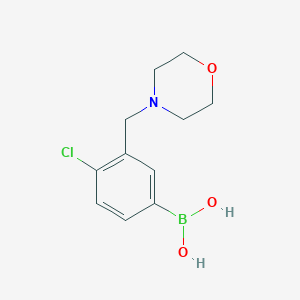

(4-Chloro-3-(morpholinomethyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-chloro-3-(morpholin-4-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c13-11-2-1-10(12(15)16)7-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNNBWAXQFVFJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)CN2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Boronic Ester Intermediate

This is the most prevalent laboratory and industrial method for preparing (4-Chloro-3-(morpholinomethyl)phenyl)boronic acid. The process involves the following steps:

- Step 1: Synthesis of 4-Chloro-3-(morpholinomethyl)phenylboronic acid pinacol ester

- The starting material, 4-chloro-3-(morpholinomethyl)bromobenzene, is subjected to a palladium-catalyzed borylation using bis(pinacolato)diboron (B2pin2) in the presence of a base (commonly potassium carbonate) and a palladium catalyst (such as Pd(dppf)Cl2) in an organic solvent (e.g., dioxane or DMF).

- The reaction is typically performed at 80–100°C for several hours under an inert atmosphere.

- Step 2: Hydrolysis of the Boronic Ester

- The resulting pinacol ester is treated with aqueous acid (e.g., hydrochloric acid) or a mixture of THF and water to hydrolyze the ester, yielding the free boronic acid.

Summary Table: Typical Reaction Conditions

| Step | Reagents and Catalysts | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | B2pin2, Pd(dppf)Cl2, K2CO3 | Dioxane or DMF | 80–100°C | 6–24 h | 60–80 |

| 2 | HCl (aq) or H2O/THF | THF, H2O | RT–50°C | 1–3 h | 70–90 |

Direct Lithiation and Borylation

An alternative approach involves direct lithiation of 4-chloro-3-(morpholinomethyl)bromobenzene, followed by reaction with a borate ester:

- Step 1: Lithiation

- The aromatic precursor is treated with n-butyllithium at low temperature (typically –78°C) in anhydrous THF.

- Step 2: Borylation

- Trimethyl borate or triisopropyl borate is added, and the mixture is allowed to warm to room temperature.

- Step 3: Acidic Workup

Summary Table: Lithiation/Borylation Method

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | n-Butyllithium | THF | –78°C | 0.5–1 h | 50–70 |

| 2 | Trimethyl borate | THF | RT | 1–2 h | |

| 3 | Water, HCl (aq) | RT | 0.5 h |

Industrial and Continuous Flow Methods

For large-scale or industrial production, continuous flow reactors are employed to enhance yield and reproducibility. The process mirrors the boronic ester route but uses automated reactors for precise control of temperature, mixing, and reaction time, minimizing by-products and improving efficiency.

| Method | Key Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Boronic Ester Hydrolysis | High purity, scalable | Requires pinacol ester synthesis | 60–90 |

| Direct Lithiation/Borylation | Fewer steps, direct | Sensitive to moisture, lower yield | 50–70 |

| Continuous Flow (Industrial) | High efficiency, reproducibility | Equipment intensive | 80–95 |

- The boronic ester hydrolysis method is preferred for pharmaceutical-grade material due to its high selectivity and ease of purification.

- Direct lithiation requires stringent anhydrous conditions and is more suited for small-scale synthesis or when specific substitution patterns are needed.

- Continuous flow methods are emerging as the standard for industrial production, enabling rapid scale-up and consistent product quality.

- The choice of base, catalyst, and solvent significantly impacts the yield and purity of the final product. Potassium carbonate and palladium catalysts are most frequently employed for their balance of efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-3-(morpholinomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: The corresponding phenyl derivative without the chloro group.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The boronic acid functionality of (4-Chloro-3-(morpholinomethyl)phenyl)boronic acid enables it to engage in reversible covalent bonding with cis-diols, making it valuable in drug design. This property allows for targeted binding to specific enzymes or receptors, enhancing drug efficacy and minimizing side effects. For instance, researchers have utilized this compound to develop novel drug candidates that demonstrate improved binding affinity and selectivity for therapeutic targets.

1.2 Chemical Probes

This compound serves as a chemical probe for studying protein-protein interactions involving cis-diols. By competitively binding to interaction sites, it can disrupt protein complexes, aiding in the elucidation of biological functions. Such applications are crucial for understanding disease mechanisms and developing targeted therapies.

Material Science Applications

2.1 Sensor Development

The reversible binding capability of this compound with cis-diols can be exploited to create sensors for detecting specific biomolecules. The binding events can be transduced into measurable signals, allowing for sensitive detection of target analytes. This application is particularly relevant in biomedical diagnostics.

2.2 Self-Assembly Processes

In material science, the self-assembly properties of this compound facilitate the design of new materials with tailored functionalities. By incorporating this compound into polymers, researchers can create materials with controlled structures that exhibit desired properties such as enhanced mechanical strength or electrical conductivity.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (4-Chloro-3-(morpholinomethyl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and drug delivery systems. The chloro and morpholinomethyl groups provide additional sites for chemical modification, enhancing the compound’s versatility .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and electronic effects among related boronic acids:

Key Observations :

- The morpholinomethyl group in the target compound likely enhances solubility compared to hydrophobic substituents (e.g., trifluoromethoxy) due to morpholine's polarity .

- Chlorine at the para position may reduce steric hindrance compared to bulkier groups (e.g., trifluoromethyl), favoring cross-coupling efficiency .

A. Enzyme Inhibition

- AmpC β-Lactamase Inhibition: Substituted phenyl boronic acids bind to the active site of AmpC β-lactamase. The morpholinomethyl group may mimic transition-state intermediates, similar to 4-carboxyphenyl boronic acid (Ki = 0.18 µM) . However, bulkier substituents (e.g., biphenyldiboronic acid) show superior inhibition due to dual binding sites .

- HDAC Inhibition: Boronic acids with polar substituents (e.g., methoxyethyl phenoxy groups) exhibit IC₅₀ values in the µM range.

B. Antiproliferative Effects

- Hydrophobic boronic acids (e.g., phenanthren-9-yl) show potent activity (IC₅₀ = 0.2251 µM) but suffer from precipitation in aqueous media . The morpholinomethyl group’s polarity may mitigate solubility issues, enabling reliable in vitro assays .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: Electron-withdrawing groups (e.g., -CF₃, -NO₂) accelerate coupling by polarizing the C-B bond. The morpholinomethyl group, being electron-donating, may slow reactivity compared to 4-chloro-3-trifluoromethylphenyl boronic acid (used in ) .

Physicochemical Properties

| Property | This compound | 4-Chlorophenylboronic Acid | [4-Chloro-3-(trifluoromethoxy)phenyl]boronic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~265 (estimated) | 156.38 | 254.57 |

| LogP | ~1.5 (predicted) | 1.82 | 2.95 |

| Water Solubility | Moderate (due to morpholine) | Low | Very low |

| pKa (Boronic Acid) | ~8.5 (estimated) | ~9.2 | ~8.0 |

Notes:

- The morpholinomethyl group reduces LogP compared to trifluoromethoxy derivatives, improving aqueous solubility .

- Lower pKa (vs. 4-chlorophenylboronic acid) may enhance reactivity under physiological conditions .

Biological Activity

(4-Chloro-3-(morpholinomethyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.

Overview of Boronic Acids in Biology

Boronic acids have garnered attention for their role as bioactive compounds, particularly in cancer therapy. They can act as inhibitors of various enzymes, including proteasomes and kinases, and have shown potential as anticancer agents. The unique ability of boronic acids to form reversible covalent bonds with diols makes them valuable in drug design and development .

- Inhibition of Proteasome Activity :

- Tyrosine Kinase Inhibition :

- Antiproliferative Effects :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:

- Chlorine Substitution : The presence of chlorine at the para position significantly enhances the compound's activity against cancer cell lines .

- Morpholine Group : The morpholinomethyl moiety contributes to the compound's ability to interact with biological targets effectively, enhancing binding affinity and selectivity .

- Boronic Acid Functionality : This functional group acts as a bioisostere for carboxylic acids or phosphates, allowing for improved interaction with target proteins .

Table 1: Structure-Activity Relationship Data

| Compound | Activity Against LAPC-4 (IC50 µM) | Binding Affinity (K_i µM) |

|---|---|---|

| This compound | 0.64 | 0.03 |

| Bortezomib | 0.05 | 0.01 |

| Other Boronic Acid Derivatives | Varies | Varies |

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Molecular Docking Studies :

Q & A

Synthesis and Purification

Q: What synthetic routes are optimal for preparing (4-Chloro-3-(morpholinomethyl)phenyl)boronic acid, and how can purification challenges be addressed? A:

- Synthesis: While direct evidence is limited, analogous chloro-substituted phenylboronic acids (e.g., 4-chlorophenylboronic acid) are typically synthesized via palladium-catalyzed Miyaura borylation of halobenzenes or directed ortho-metalation followed by boronation . For the morpholinomethyl group, introducing the morpholine moiety via Mannich reactions or nucleophilic substitution on a pre-functionalized aryl chloride intermediate may be feasible.

- Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) is standard, but boronic acids often require careful handling due to hygroscopicity. Recrystallization from aqueous ethanol or THF/water mixtures can improve purity, as noted in studies of structurally similar compounds .

Characterization Techniques

Q: Which analytical methods are critical for confirming the structure and purity of this compound? A:

- Nuclear Magnetic Resonance (NMR): and NMR are essential. The morpholinomethyl group’s protons (δ ~2.5–3.5 ppm) and boron’s quadrupolar relaxation profile help confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (exact mass: ~279.07 g/mol).

- Infrared (IR) Spectroscopy: B-O stretching (~1340 cm) and morpholine C-N/C-O vibrations (~1100 cm) confirm functional groups .

- Chromatography: HPLC with UV detection (λ = 254 nm) ensures purity, as referenced in technical documents for related boronic acids .

Reactivity in Cross-Coupling Reactions

Q: How does the morpholinomethyl substituent influence Suzuki-Miyaura coupling efficiency? A:

- Electronic Effects: The morpholine group is electron-donating, which may reduce the electrophilicity of the boronic acid. This could slow transmetalation in Suzuki reactions compared to electron-deficient arylboronic acids.

- Steric Hindrance: The bulky morpholinomethyl group at the 3-position may hinder coupling at the 4-chloro position. Pre-activation with ligands (e.g., triphenylphosphine) or microwave-assisted heating could mitigate this .

Solubility and Stability Optimization

Q: How can aqueous solubility and stability be enhanced for biological assays? A:

- pH Adjustment: Boronic acids form reversible esters with diols in neutral/basic conditions. Buffering at pH 8–9 improves solubility via boronate anion formation .

- Co-Solvents: Use DMSO or ethanol (10–20% v/v) to stabilize the compound in aqueous media.

- Lyophilization: For long-term storage, lyophilize as a trifluoroacetate salt to prevent hydrolysis .

Computational Modeling Insights

Q: What DFT parameters predict electronic properties and reaction pathways? A:

- Methodology: B3LYP/6-311+G(d,p) basis sets reliably model boronic acids. Frontier orbital analysis (HOMO/LUMO) reveals nucleophilic/electrophilic sites .

- Key Findings: The morpholine group raises HOMO energy, increasing nucleophilicity at the boron center. Mulliken charges indicate higher electron density at the 4-chloro position, aligning with potential reactivity in substitution reactions .

Pharmacological Applications

Q: How might the morpholine group enhance utility in drug delivery systems? A:

- Hydrogel Design: The morpholine moiety’s tertiary amine can participate in pH-sensitive swelling. When integrated into glucose-responsive hydrogels (via boronate-diol complexation), it enables controlled drug release, as seen in phenylboronic acid-based systems .

- Targeted Delivery: Morpholine improves solubility and cell membrane penetration, useful in prodrug strategies for CNS targets .

Addressing Data Contradictions

Q: How to resolve discrepancies between experimental and computational reactivity predictions? A:

- Case Study: If DFT predicts high electrophilicity at the boron center but experimental coupling yields are low, consider:

- Solvent Effects: Simulations often neglect solvation. Re-run calculations with polarizable continuum models (e.g., SMD).

- Byproduct Analysis: Use LC-MS to identify boroxine formation (common side product), which reduces active boronic acid concentration .

- Kinetic Studies: Compare Arrhenius plots of computational activation energies vs. experimental rates to isolate steric vs. electronic factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.